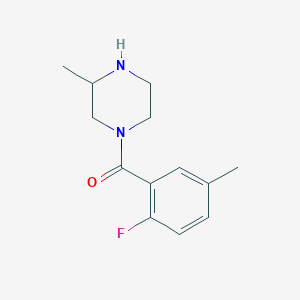
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone, also known as 2-FMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has gained popularity in recent years because of its ability to enhance cognitive performance and increase focus and concentration. The purpose of
作用機序
The mechanism of action of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in their levels in the brain, resulting in enhanced cognitive performance and increased focus and concentration. Additionally, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone also acts as a releasing agent for these neurotransmitters, leading to an increase in their release from nerve terminals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to the release of glucose from the liver, resulting in increased energy levels. Additionally, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone also activates the sympathetic nervous system, leading to the release of adrenaline and noradrenaline.
実験室実験の利点と制限
The advantages of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its ability to enhance cognitive performance and increase focus and concentration. It is also a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on the central nervous system. However, the limitations of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its potential for abuse and addiction. It is also important to note that the effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on the central nervous system may vary depending on the dosage and duration of use.
将来の方向性
There are several future directions for the research of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, further research is needed to investigate the long-term effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on the central nervous system and its potential for abuse and addiction. Finally, studies are needed to investigate the effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on other neurotransmitters in the brain and its potential for use in the treatment of other neurological disorders.
Conclusion:
In conclusion, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone is a synthetic compound that has gained popularity in recent years because of its ability to enhance cognitive performance and increase focus and concentration. It has been widely used in scientific research to investigate its effects on the central nervous system. The synthesis of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the reaction of 2-fluoro-5-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The mechanism of action of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the inhibition of the reuptake of dopamine and norepinephrine. The biochemical and physiological effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone include increased heart rate, blood pressure, and body temperature. The advantages of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its ability to enhance cognitive performance and increase focus and concentration. However, its limitations include its potential for abuse and addiction. There are several future directions for the research of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone, including its potential as a treatment for ADHD and narcolepsy, investigating its long-term effects on the central nervous system, and its potential for use in the treatment of other neurological disorders.
合成法
The synthesis of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the reaction of 2-fluoro-5-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The reaction takes place under controlled conditions and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone has been widely used in scientific research to investigate its effects on the central nervous system. Studies have shown that it has a high affinity for dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This leads to an increase in the levels of dopamine and norepinephrine in the brain, resulting in enhanced cognitive performance and increased focus and concentration.
特性
IUPAC Name |
(2-fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-3-4-12(14)11(7-9)13(17)16-6-5-15-10(2)8-16/h3-4,7,10,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUAMDISNJCGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

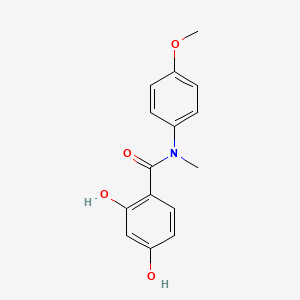

![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
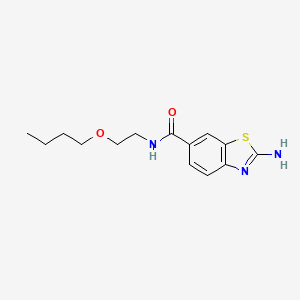
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
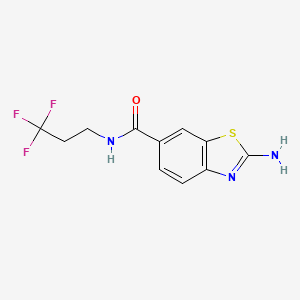
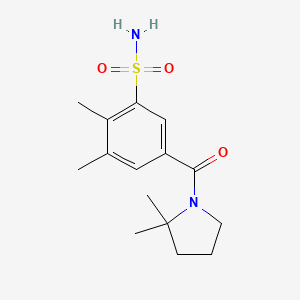
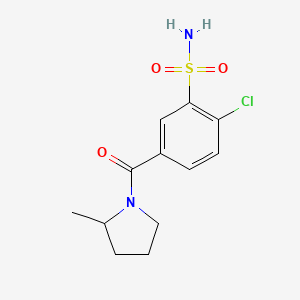
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)
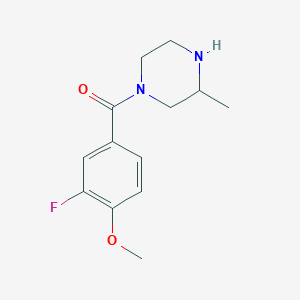
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)